![molecular formula C17H16N4O2S B2377763 2-(methylthio)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide CAS No. 2034416-32-3](/img/structure/B2377763.png)

2-(methylthio)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

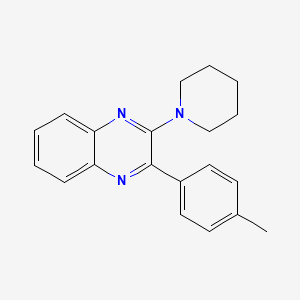

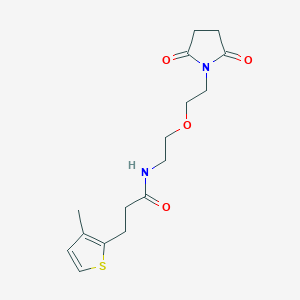

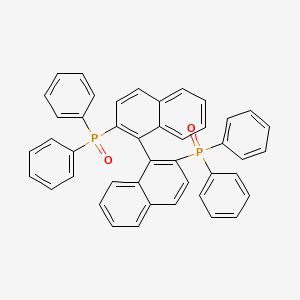

The compound “2-(methylthio)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide” is a derivative of benzo[e][1,2,4]triazinyl . These are stable free radicals, first reported by Blatter in 1968 . Their properties can be modified more widely and more easily through simple substitution changes .

Synthesis Analysis

The synthesis of benzo[e][1,2,4]triazinyl derivatives involves various methods to synthesise and customise Blatter radicals . Recent developments in their synthesis have transformed their utility .Molecular Structure Analysis

The molecular structure of these compounds depends on their chemical structure and morphology . They have important spectroscopic, structural, electrochemical, magnetic and chemical properties .Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds depend on their chemical structure and morphology . They have important spectroscopic, structural, electrochemical, magnetic and chemical properties .Aplicaciones Científicas De Investigación

Synthesis of Benzamide-Based Compounds with Antiviral Activity

A study by Hebishy et al. (2020) details the synthesis of novel benzamide-based compounds, including derivatives of 2-(methylthio)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide. These compounds were shown to have significant antiviral activities against the H5N1 strain of the avian influenza virus. The synthesis process involved reactions with benzoyl isothiocyanate and various other chemicals, followed by in vitro testing for anti-influenza activity (Hebishy, Salama, & Elgemeie, 2020).

Synthesis and Characterization of Thiadiazolobenzamide

Adhami et al. (2012) synthesized a compound closely related to this compound, namely, N-(3-methyl-4-oxo-4H-(1,3,4)thiadiazolo(2,3-c)(1,2,4)triazin-7-yl)benzamide. This study involved reactions under specific conditions to create a new bond between sulfur and nitrogen atoms and form a five-membered ring. The compound's structure was characterized using various spectroscopic methods, including IR, NMR, and mass spectrometry (Adhami et al., 2012).

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary targets of 2-(methylthio)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter involved in memory and learning.

Mode of Action

The compound interacts with both AChE and BuChE, inhibiting their activity . The compound’s interaction with AChE is particularly notable, with most synthesized compounds showing good inhibitory activity against AChE . The compound inhibits AChE in a mixed-type inhibition mode, interacting with both the catalytic site and peripheral anionic site of the AChE active site .

Biochemical Pathways

The inhibition of AChE and BuChE by the compound affects the cholinergic pathway, which is involved in memory and learning. By inhibiting these enzymes, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Result of Action

The inhibition of AChE leads to an increase in acetylcholine levels, which can enhance memory and learning. This makes the compound a potential candidate for the treatment of neurodegenerative disorders like Alzheimer’s disease .

Propiedades

IUPAC Name |

2-methylsulfanyl-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2S/c1-24-15-9-5-3-7-13(15)16(22)18-10-11-21-17(23)12-6-2-4-8-14(12)19-20-21/h2-9H,10-11H2,1H3,(H,18,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWKWBMCYHVMNKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)NCCN2C(=O)C3=CC=CC=C3N=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[[2-(3-methylsulfonylphenoxy)pyridin-3-yl]methyl]propanamide](/img/structure/B2377688.png)

![1-[6-(4-Fluorophenyl)pyridazin-3-yl]-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]azetidin-3-amine](/img/structure/B2377689.png)

![1-(2-ethoxyethyl)-3,4,9-trimethyl-7-(3-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2377691.png)